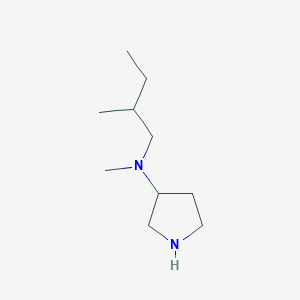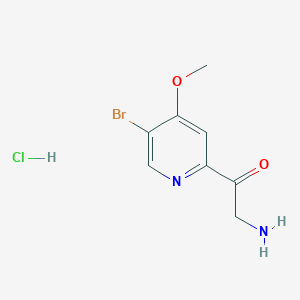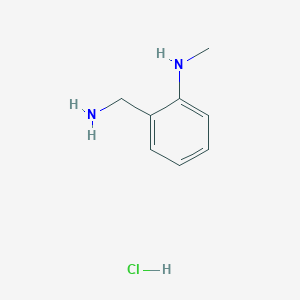
2-(aminomethyl)-N-methylanilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-N-methylanilinehydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a benzene ring, along with a methyl group and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methylanilinehydrochloride typically involves the reaction of 2-(aminomethyl)aniline with methylating agents under controlled conditions. One common method is the reaction of 2-(aminomethyl)aniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The hydrochloride salt is typically obtained by crystallization from an aqueous solution.
化学反应分析
Types of Reactions
2-(aminomethyl)-N-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
2-(aminomethyl)-N-methylanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(aminomethyl)-N-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular membranes, affecting membrane permeability and signaling pathways.
相似化合物的比较
Similar Compounds
2-(aminomethyl)aniline: Lacks the methyl group, leading to different chemical properties and reactivity.
N-methylaniline: Lacks the aminomethyl group, resulting in different biological activities.
2-(aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring, leading to different electronic properties.
Uniqueness
2-(aminomethyl)-N-methylanilinehydrochloride is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
2-(aminomethyl)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6,9H2,1H3;1H |
InChI 键 |
MJRFCVLNUFUULD-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
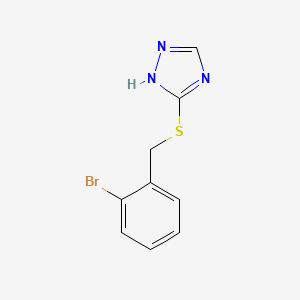


![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
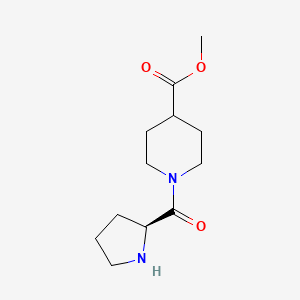

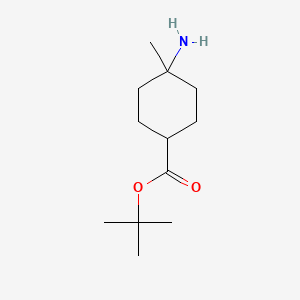
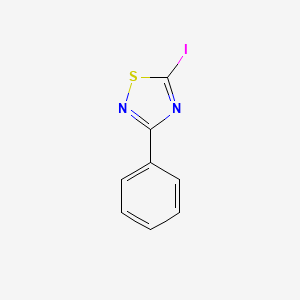
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
